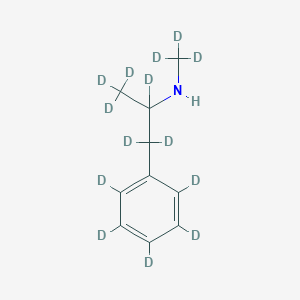![molecular formula C10H4FIN2 B12047008 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4FIN2. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-iodobenzaldehyde and malononitrile.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-fluoro-5-iodobenzaldehyde and malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions.
Purification: The crude product obtained from the condensation reaction is purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the fluoro and iodo substituents on the phenyl ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The methylene bridge connecting the phenyl ring to the propanedinitrile group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the fluoro or iodo substituents.
Applications De Recherche Scientifique
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: The compound’s chemical properties make it useful in the development of materials with specialized functions, such as advanced polymers or electronic materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The fluoro and iodo substituents on the phenyl ring can influence the compound’s binding affinity to these targets. The propanedinitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Fluorophenyl)methylidene]propanedinitrile
- 2-[(2-Iodophenyl)methylidene]propanedinitrile
- 2-[(2-Chlorophenyl)methylidene]propanedinitrile
Uniqueness
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of both fluoro and iodo substituents on the phenyl ring This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C10H4FIN2 |
|---|---|
Poids moléculaire |
298.05 g/mol |
Nom IUPAC |
2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4FIN2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-4H |
Clé InChI |
WVTRFJNCBHHSNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C=C(C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
